碘化铯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

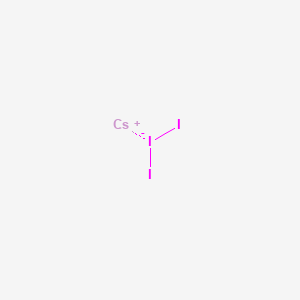

Cesium triiodide is an inorganic compound with the chemical formula CsI3 . It is known for its unique photovoltaic properties .

Synthesis Analysis

Cesium triiodide can be prepared by slow volatilization and crystallization of cesium iodide and iodine in aqueous ethanol solution . A mechanochemical reaction between a layered cesium titanate and bismuth (or antimony) triiodide under ambient conditions has also been reported .Molecular Structure Analysis

The molecular structure of aqueous triiodide has been investigated using X-ray photoelectron spectroscopy . The ground state of the solute adopts a near-linear average geometry in aqueous solutions .Chemical Reactions Analysis

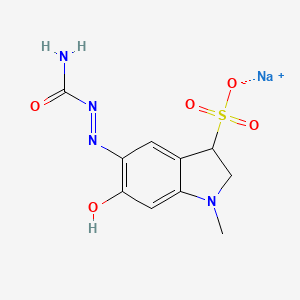

Cesium triiodide can form precipitates with diazobenzene . It undergoes a phase transition from Pnma to P-3c1 under high pressure, and its structure changes from layered to 3D .Physical And Chemical Properties Analysis

Cesium triiodide has a molar mass of 513.618 86 g·mol −1 and appears purple . It decomposes at a melting point of 77 °C .科学研究应用

Photovoltaic Properties

Cesium triiodide, particularly in the form of cesium lead triiodide (CsPbI3), has gained significant attention due to its unique photovoltaic properties . These properties make it an attractive material for use in solar cells and other devices that convert light into electricity .

Low Processing Temperatures

Another advantage of cesium triiodide is its low processing temperatures . This makes it easier and more cost-effective to work with, especially in large-scale industrial applications .

Phase Transformation Modeling

Cesium triiodide is also used in modeling the phase transformation of perovskite materials . This is important for optimizing the optoelectronic properties of these materials .

Stability Enhancement

Research has shown that the stability of cesium lead triiodide perovskite quantum dots can be significantly enhanced with certain treatments . This is crucial for the longevity and reliability of devices that use these materials .

Use in Medicine

Iodide compounds, including cesium triiodide, are used in internal medicine . While the specific applications can vary, they often involve diagnostic procedures or treatments for thyroid conditions .

Atomic and Electronic Structure Analysis

Cesium triiodide is used in the study of atomic and electronic structures . This research can provide valuable insights into the properties of various materials and contribute to the development of new technologies .

作用机制

Target of Action

Cesium triiodide (CsI3) is an inorganic compound It’s known that csi3 can form precipitates with diazobenzene , indicating potential interactions with organic compounds.

Biochemical Pathways

Iodine, one of the components of csi3, plays a vital role in human, plant, and animal life . It’s essential for the biosynthesis of thyroid hormones, which are crucial for normalizing human body growth, maturation and development, cell and tissue growth, and body metabolism .

Result of Action

In the context of materials science, csi3 has been studied for its unique photovoltaic properties . It’s also known to undergo phase transformations under certain conditions , which could potentially influence its interactions at the molecular level.

Action Environment

The action of CsI3 can be influenced by environmental factors. For instance, its phase transition is pressure-dependent . In the context of solar cells, the crystallization process of CsI3 can be controlled to minimize the influence of moisture or oxygen, enhancing its efficiency even when fabricated in ambient air atmosphere .

安全和危害

Cesium triiodide is classified as a skin irritant, eye irritant, respiratory sensitizer, and skin sensitizer . It may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

属性

IUPAC Name |

cesium;triiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.I3/c;1-3-2/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDVEXXHXQVSQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[I-]I.[Cs+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsI3 |

Source

|

| Record name | caesium triiodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6189 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12297-72-2 |

Source

|

| Record name | Cesium triiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the structural characterization of Cesium triiodide?

A1: Cesium triiodide (CsI3) is an inorganic compound with a molecular weight of 512.61 g/mol. While its spectroscopic data can vary based on its polymorphic form, X-ray diffraction studies have been crucial in understanding its structural evolution under different conditions. []

Q2: What are the potential applications of Cesium triiodide in perovskite materials?

A3: Cesium triiodide plays a crucial role in enhancing the performance and stability of perovskite materials for solar cell applications. For example, incorporating Cesium triiodide quantum dots (QDs) into methylammonium lead iodide (MAPbI3) films has demonstrated promising results. [, ]

Q3: How does the incorporation of Cesium triiodide quantum dots impact perovskite film properties?

A4: Studies reveal that incorporating Cesium triiodide quantum dots into MAPbI3 films enhances light-harvesting ability, particularly after oxygen plasma treatment at specific power levels. [, ] Furthermore, using Cesium triiodide quantum dots as an anti-solvent during film preparation can passivate the surface, boosting ultraviolet light absorption and hindering the formation of undesirable lead iodide (PbI2) phases. []

Q4: What is the role of plasma treatment in conjunction with Cesium triiodide in perovskite films?

A4: Plasma treatment, using either oxygen or argon, plays a significant role in optimizing perovskite films doped with Cesium triiodide:

Q5: Are there alternative uses for Cesium triiodide beyond perovskite materials?

A6: Yes, Cesium triiodide finds applications in other areas as well. For instance, it serves as a reagent in organic synthesis, facilitating the halodeboronation of organotrifluoroborates to form aryl bromides. [] This reaction provides a valuable synthetic route for accessing these important organic compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid](/img/structure/B1143345.png)